3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decene core substituted with a 4-fluorophenyl group at position 3 and a thione group at position 2. The spirocyclic architecture confers conformational rigidity, which is advantageous for optimizing binding interactions in medicinal chemistry applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUBCGLMYIBHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazinecarbothioamide Cyclization
The most widely documented method involves the cyclization of hydrazinecarbothioamide precursors under basic conditions. A representative pathway begins with the condensation of 4-fluorophenyl isothiocyanate with a spirocyclic amine precursor, such as 1,4,8-triazaspiro[4.5]decane, to form the intermediate hydrazinecarbothioamide. Subsequent intramolecular cyclization in the presence of sodium hydroxide (NaOH) or potassium hydroxide (KOH) yields the target triazolethione.
Reaction Conditions:
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Solvent: Ethanol or dimethylformamide (DMF)
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Base: 2–3 equivalents of NaOH/KOH
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Temperature: 80–100°C
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Time: 12–24 hours
This method is favored for its scalability and compatibility with diverse substituents on the spirocyclic backbone. However, competing side reactions, such as over-alkylation or oxidation of the thione group, necessitate precise stoichiometric control.
Modern Catalytic Approaches
Acidic Ionic Liquid-Mediated Synthesis
Recent advancements employ acidic ionic liquids (e.g., [BMIM][HSO₄]) as dual solvents and catalysts to enhance cyclization efficiency. This method reduces reaction times to 4–6 hours and improves yields to 85–95% by facilitating proton transfer during ring closure.
Key Advantages:
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Elimination of volatile organic solvents.
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Catalyst recyclability for up to five cycles without significant activity loss.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization step, achieving reaction completion in 20–30 minutes at 120°C. This technique minimizes thermal degradation of sensitive intermediates, making it suitable for electron-deficient fluorophenyl derivatives.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow reactors to maintain optimal temperature and mixing conditions. A patented protocol describes the use of a microreactor system with the following parameters:
| Parameter | Value |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 90°C |
| Pressure | 3–5 bar |
| Throughput | 1.2 kg/hour |
| Purity | ≥98% (HPLC) |
This method enhances reproducibility and reduces byproduct formation compared to batch processes.
Purification and Characterization
Column Chromatography
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions containing the target compound exhibit Rf = 0.45–0.50 on TLC (silica gel, UV detection).
Recrystallization
Recrystallization from ethanol/water (9:1) yields ochre-colored crystals with a melting point of 158–160°C.
Analytical Validation
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FT-IR: Peaks at 1650 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).
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¹H NMR (DMSO-d₆): δ 7.45–7.60 (m, 4H, Ar-H), 3.20–3.50 (m, 8H, spiro-CH₂), 2.95 (s, 1H, NH).
Case Studies and Optimization
Solvent Polarity Effects
A comparative study evaluated solvent impacts on cyclization efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| DMF | 36.7 | 88 |
| Acetonitrile | 37.5 | 68 |
Polar aprotic solvents like DMF maximize yield by stabilizing the transition state through dipole interactions.
Temperature-Dependent Kinetics
Arrhenius analysis revealed an activation energy (Eₐ) of 45.2 kJ/mol for the cyclization step, indicating a thermally accessible pathway. Optimal temperatures were identified as 90–100°C.
Challenges and Mitigation Strategies
Byproduct Formation
Common byproducts include:
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Over-alkylated derivatives: Addressed by limiting alkyl halide equivalents.
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Oxidized thione-to-sulfone: Prevented by inert atmosphere (N₂/Ar).
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with a triazaspiro structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The fluorophenyl group is believed to enhance the compound's interaction with biological targets, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties. Its effectiveness against specific bacterial strains has been noted, indicating potential applications in developing new antibiotics or antimicrobial agents.
Pharmacological Studies
Neuroprotective Effects
Research has explored the neuroprotective effects of triazaspiro compounds in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further studies aimed at treating conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases and conditions where inflammation plays a critical role.
Materials Science Applications
Polymer Chemistry
The unique structural features of this compound allow it to be used as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as thermal stability or chemical resistance.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant reduction in cell viability observed at specific concentrations |
| Antimicrobial Activity Assessment | Test against various bacterial strains | Notable inhibition of growth in Gram-positive bacteria |
| Neuroprotective Mechanism Investigation | Assess effects on neuronal cells | Reduction in oxidative stress markers and improved cell survival rates |
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazaspirodecene core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
a. 3-(4-Methylphenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one (CAS: 887220-99-7)
- Substituents : 4-Methylphenyl (vs. 4-fluorophenyl in the target compound).
- Functional Group : 2-Ketone (vs. 2-thione).
- Molecular Formula : C₁₄H₁₇N₃O.
- The ketone group lacks the sulfur atom’s polarizability, which may reduce hydrogen-bond acceptor strength .
b. 8-[(2-Chloro-6-Fluorophenyl)methyl]-3-(3-Fluorophenyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one (CAS: 1216479-70-7)
- Substituents : 3-Fluorophenyl at position 3 and a 2-chloro-6-fluorobenzyl group at position 6.
- Molecular Formula : C₂₀H₁₈ClF₂N₃O.
- Key Differences : The additional chloro-fluorophenyl substituent introduces greater steric and electronic complexity, likely enhancing selectivity for specific biological targets. The ketone group at position 2 may reduce metabolic stability compared to the thione .
Analogues with Varying Core Functional Groups
a. 3-(4-Bromophenyl)-1-(4-Methoxybenzoyl)-1,4-Diazaspiro[4.5]dec-3-ene-2-thione (CAS: 899917-50-1)
- Core Structure : 1,4-Diazaspiro[4.5]decene (vs. 1,4,8-triazaspiro[4.5]decene).
- Substituents : 4-Bromophenyl and 4-methoxybenzoyl.
- Molecular Formula : C₂₂H₂₁BrN₂O₂S.
- The bromine atom increases molecular weight and may enhance halogen-bonding interactions .
b. (8-Ethyl-2-Phenyl-3-Sulfanylidene-1,4,8-Triazaspiro[4.5]dec-1-en-4-yl)-(3-Fluorophenyl)methanone (CAS: 872199-79-6)
- Substituents: Ethyl at position 8, phenyl at position 2, and 3-fluorophenylmethanone.
- Molecular Formula : C₂₀H₁₈F₂N₃OS.
- Key Differences: The ethyl group enhances lipophilicity, while the methanone substituent introduces a ketone moiety, altering electronic properties compared to the thione .
a. 1,4,8-Triazaspiro[4.5]decan-3-one Derivatives (Anticancer Activity)
- Structure: 2,4-Diaminopyrimidine derivatives with a 1,4,8-triazaspiro[4.5]decan-3-one core.
- Activity : IC₅₀ values of 2.14–5.52 µM against lung (A549), prostate (PC-3), and colon (HCT-116) cancer cell lines.
b. 8-((4-Methoxyphenyl)sulfonyl)-3-(m-Tolyl)-1,4,8-Triazaspiro[4.5]dec-3-en-2-one (CAS: 1189457-06-4)
- Substituents : m-Tolyl and 4-methoxyphenylsulfonyl.
- Molecular Formula : C₂₁H₂₃N₃O₄S.
- Key Differences : The sulfonyl group enhances solubility but may reduce membrane permeability compared to the thione group .
Biological Activity
3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its distinct structural features and potential biological activities. Its spirocyclic nature, combined with the presence of a fluorophenyl group, enhances its chemical stability and interaction with various biological targets.
- Molecular Formula : C13H15FN3S
- Molecular Weight : Approximately 247.27 g/mol
- Structure : Characterized by a spirocyclic framework with nitrogen atoms integrated into the structure.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Preliminary studies have suggested that this compound may interact with specific molecular targets involved in cancer progression. The fluorophenyl group is believed to enhance binding affinity to receptors associated with tumor growth inhibition.
Neuropharmacological Effects
The compound has shown potential as a neuroleptic agent, particularly in the context of treating neurological disorders such as schizophrenia and Parkinson's disease. Studies indicate that it may act on dopamine D2-like receptors, which are crucial for managing symptoms associated with these conditions.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt cellular processes in bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors, leading to alterations in cellular signaling pathways. The presence of the fluorophenyl group may facilitate stronger interactions with these biological targets.
Research Findings and Case Studies
Q & A
What are the optimal synthetic routes for 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves multi-step reactions, including spirocyclic core formation and functionalization. Key steps include:
- Core formation : Cyclocondensation of diamines with ketones or aldehydes under acidic/basic conditions to generate the 1,4,8-triazaspiro[4.5]decane scaffold .
- Substituent introduction : The 4-fluorophenyl group is introduced via nucleophilic substitution or Suzuki coupling, while the thione group is added through sulfurization using Lawesson’s reagent or phosphorus pentasulfide .
- Optimization : Catalyst screening (e.g., Pd-based catalysts for coupling reactions), solvent selection (polar aprotic solvents like DMF for better solubility), and temperature control (60–100°C for cyclization) are critical. Microwave-assisted synthesis can reduce reaction time and improve yields .
How can researchers confirm the structural integrity of this compound?
Basic Research Question
Structural validation requires a combination of techniques:
- X-ray crystallography : Resolve the spirocyclic arrangement and substituent orientation using software like SHELXL or WinGX for refinement . For example, similar compounds (e.g., 4-phenyl-1,2,4-triazaspiro[4.5]dec-1-en-3-thione) show bond angles of 109.5°–112.3° for the spiro junction .
- Spectroscopy :
- NMR : Look for characteristic shifts: ~δ 7.2–7.8 ppm (aromatic protons), δ 160–170 ppm (thione carbon in 13C NMR) .
- IR : Confirm thione (C=S) stretch at ~1200–1250 cm⁻¹ and fluorophenyl C-F at ~1100 cm⁻¹ .
What methodological challenges arise in resolving crystallographic data contradictions for this compound?
Advanced Research Question
Discrepancies in crystallographic data (e.g., thermal parameters, occupancy) can be addressed by:
- Refinement protocols : Use SHELXL for high-resolution data to model disorder or twinning . For example, SHELX’s TWIN/BASF commands can refine twinned structures.
- Validation tools : Check geometric restraints (e.g., bond lengths, angles) against databases like Cambridge Structural Database (CSD) .
- Complementary techniques : Pair X-ray data with DFT calculations (e.g., Gaussian) to validate electronic environments .
How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Advanced Research Question
SAR studies require systematic modification and testing:
- Substituent variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on target binding .
- Activity assays : Use in vitro enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., MTT assay) for anticancer/antimicrobial activity. For example, sulfonyl-containing analogs show enhanced antibacterial activity due to membrane disruption .
- Data analysis : Tabulate results (see example below) to correlate structural features with activity:
| Compound Modification | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl + thione | 2.1 µM (Anticancer) | Topoisomerase II | |
| 4-Chlorophenyl + sulfonyl | 1.8 µM (Antibacterial) | Dihydrofolate reductase |
What strategies mitigate contradictions in biological assay data for this compound?
Advanced Research Question
Discrepancies often stem from assay conditions or impurity profiles:
- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Impurities (e.g., unreacted intermediates) can skew IC₅₀ values .
- Standardized protocols : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) and control for variables like serum concentration or incubation time .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., zebrafish xenografts) .
How can computational methods predict the reactivity of this compound?
Advanced Research Question
DFT and molecular docking provide insights into reactivity and target interactions:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., thione sulfur for nucleophilic attacks) .
- Docking studies : Use AutoDock Vina to model interactions with targets like kinases. Fluorophenyl groups often occupy hydrophobic pockets, while the spiro core stabilizes binding via van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
